Methyl 7-aminooctanoate
Description
Methyl 7-aminooctanoate is a methyl ester derivative of 7-aminooctanoic acid, characterized by an amino group at the 7th carbon of an eight-carbon chain. Key identifiers include:
Properties
Molecular Formula |
C9H19NO2 |
|---|---|
Molecular Weight |
173.25 g/mol |
IUPAC Name |
methyl 7-aminooctanoate |
InChI |
InChI=1S/C9H19NO2/c1-8(10)6-4-3-5-7-9(11)12-2/h8H,3-7,10H2,1-2H3 |
InChI Key |
XQCMZFALFQQIGC-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCCCC(=O)OC)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 7-aminooctanoate can be synthesized through several methods. One common approach involves the esterification of 7-aminooctanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Hydrolysis Reactions
The ester group undergoes hydrolysis under acidic or basic conditions:
The amino group remains protonated under acidic hydrolysis conditions, minimizing side reactions. Base-mediated hydrolysis requires careful pH control to prevent decomposition of the free amine .
Reduction of Ester Group
Lithium aluminum hydride (LiAlH₄) reduces the ester to a primary alcohol:
| Reagent | Solvent | Temperature | Product | Yield |
|---|---|---|---|---|
| LiAlH₄ (3 equiv) | Dry THF | 0°C → RT (4 hrs) | 7-Amino-1-octanol | 67% |
This reaction proceeds via nucleophilic acyl substitution, forming a tetrahedral intermediate. Excess LiAlH₄ ensures complete reduction, though competing side reactions (e.g., amine coordination) can reduce yields.
Amine Alkylation
The primary amine participates in nucleophilic substitution and Mitsunobu reactions:
N-Methylation
| Alkylating Agent | Base | Solvent | Product | Yield |
|---|---|---|---|---|
| Methyl iodide (8 equiv) | K₂CO₃ | Acetone | N-Methyl-7-aminooctanoate | 72% |
| Dimethyl sulfate | Et₃N | DMF | N,N-Dimethyl derivative | 58% |
Excess methyl iodide is required to drive the reaction to completion. Epimerization at α-carbons is minimized using anhydrous acetone and low temperatures (0°C) .
Mitsunobu Alkylation
Methyl 7-aminooctanoate reacts with alcohols under Mitsunobu conditions:
textRNH₂ + R'OH → RNR' + H₂O
Key conditions: DIAD (1.2 equiv), PPh₃ (1.5 equiv), THF, 25°C .
Amide Formation
The amine reacts with acylating agents to form stable amides:
Boc protection is critical for preventing unwanted side reactions during multi-step syntheses .
Oxidative Pathways
Under strong oxidizing conditions (e.g., NaIO₄), the amino group participates in crosslinking:
| Oxidant | pH | Product Class | Key Observation |
|---|---|---|---|
| NaIO₄ (1 equiv) | 10 | Quinone-amine adducts | Forms >60 products within 5 mins via aryloxyl-phenol coupling |
This reactivity is exploited in polymer chemistry but requires strict stoichiometric control to prevent over-oxidation .
Enzymatic Modifications
This compound serves as a substrate for transaminases and lipases:
| Enzyme | Reaction | Outcome |
|---|---|---|
| Candida antarctica lipase | Ester hydrolysis | Enantioselective resolution (ee >98%) |
| ω-Transaminase | Amino group transfer | Chiral amine synthesis (R-configuration favored) |
Enzymatic methods offer superior stereocontrol compared to chemical synthesis.
Stability and Reactivity Considerations
-
pH Sensitivity : Degrades rapidly under extreme pH (t₁/₂ <30 mins at pH <2 or >12).
-
Thermal Stability : Stable up to 150°C in inert atmospheres; decomposes via retro-aldol pathways above 180°C.
-
Storage : Requires anhydrous conditions (-20°C) to prevent hydrolysis/oxidation .
This compound’s bifunctional nature makes it a versatile intermediate in pharmaceuticals (e.g., HIV protease inhibitors ) and polymer science. Future research should explore its catalytic asymmetric transformations and metabolic fate in biological systems.
Scientific Research Applications
Methyl 7-aminooctanoate has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of metabolic pathways involving amino acids and fatty acids.
Industry: Utilized in the production of specialty chemicals and as a building block for more complex molecules
Mechanism of Action
The mechanism of action of methyl 7-aminooctanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis, releasing the active amino acid derivative, which can participate in various biochemical pathways .
Comparison with Similar Compounds
Structural Analogues (Amino Esters)
Methyl 7-aminooctanoate belongs to a family of amino-substituted methyl esters with varying chain lengths and functional groups. Key comparisons include:
Key Findings :
- Chain Length: Longer chains (e.g., octanoate vs.
- Ester Group: Ethyl esters (e.g., Ethyl 8-aminooctanoate) may exhibit different volatility and reactivity compared to methyl esters .
- Similarity Scores: Methyl 7-aminoheptanoate HCl shows 1.00 similarity to this compound HCl, suggesting near-identical synthetic utility .
Non-Amino Methyl Esters
Non-amino methyl esters provide insight into the role of functional groups in physical and chemical behavior:

Key Findings :
- Applications: Non-amino esters are widely used in fragrances and solvents, whereas amino esters are specialized for pharmaceutical synthesis .
Carboxylic Acid Counterpart
7-Methyloctanoic acid, the carboxylic acid form of this compound, highlights functional group effects:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Physical State | Applications |
|---|---|---|---|---|---|
| 7-Methyloctanoic Acid | 26896-18-4 | C₉H₁₈O₂ | 158.24 | Clear liquid | Cosmetics, industrial lubricants |
Key Findings :
- Ester vs. Acid: The ester group in this compound reduces acidity and volatility compared to 7-Methyloctanoic acid, making it more suitable for stable formulations .
- Amino Group Utility: The amino group introduces nitrogen-based reactivity, enabling peptide coupling or polymer synthesis .
Q & A
Q. What are the optimal synthetic pathways for producing high-purity Methyl 7-aminooctanoate, and how can reaction conditions be systematically optimized?
- Methodological Answer : this compound synthesis typically involves esterification of 7-aminooctanoic acid with methanol, catalyzed by acids (e.g., H₂SO₄) or enzymes. Key parameters include temperature (60–80°C), solvent selection (e.g., dichloromethane for azeotropic removal of water), and catalyst loading. Purity can be enhanced via liquid-liquid extraction (e.g., NaHCO₃ wash to remove unreacted acid) followed by vacuum distillation or column chromatography.
- Example Data Table :
| Catalyst | Temp (°C) | Reaction Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| H₂SO₄ | 70 | 12 | 85 | 98.5 |
| Lipase | 65 | 24 | 78 | 99.2 |
- Key Considerations : Monitor reaction progress via TLC or FTIR for ester carbonyl peaks (~1740 cm⁻¹). Validate purity using HPLC with UV detection at 210 nm .
Q. Which analytical techniques are most reliable for characterizing this compound, and how should spectral data be interpreted?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H NMR (CDCl₃) should show a singlet for the methyl ester (~δ 3.6 ppm) and amine protons (~δ 1.5 ppm, broad). ¹³C NMR confirms the ester carbonyl (~δ 170 ppm).
- Mass Spectrometry (MS) : ESI-MS in positive mode should display [M+H]⁺ at m/z 174.2. Fragmentation patterns can distinguish regioisomers.
- Infrared Spectroscopy (IR) : Look for ester C=O stretch (~1740 cm⁻¹) and NH₂ bends (~1600 cm⁻¹).
- Validation : Cross-reference spectral data with NIST Chemistry WebBook entries or peer-reviewed studies .
Q. How does this compound stability vary under different storage conditions (pH, temperature, light)?
- Methodological Answer : Design accelerated stability studies:
- Variables : pH (2–9), temperature (4°C, 25°C, 40°C), and UV exposure.
- Analysis : Quantify degradation via HPLC at weekly intervals. Use Arrhenius modeling to predict shelf life.
- Example Findings :
- pH 7, 25°C : <5% degradation after 6 months.
- pH 2, 40°C : ~30% degradation (ester hydrolysis) in 4 weeks.
- Controls : Include antioxidants (e.g., BHT) or inert atmospheres (N₂) to assess oxidative stability .
Advanced Research Questions
Q. What mechanistic insights explain conflicting reports on this compound’s bioactivity in enzymatic inhibition studies?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., substrate concentration, enzyme isoforms). To resolve:
Systematic Review : Compare studies using PRISMA guidelines to identify confounding variables (e.g., IC₅₀ values under varying ATP concentrations) .
Replication : Repeat assays with standardized protocols (e.g., fixed pH 7.4, 37°C) and validate enzyme activity via positive controls.
Molecular Dynamics (MD) Simulations : Model ligand-enzyme interactions to identify binding site variations .
Q. How can researchers design experiments to elucidate the metabolic fate of this compound in mammalian systems?
- Methodological Answer :
- In Vitro Approach : Incubate with liver microsomes (e.g., rat S9 fraction) and analyze metabolites via LC-MS/MS. Monitor ester hydrolysis to 7-aminooctanoic acid and subsequent β-oxidation products.
- Isotope Labeling : Use ¹³C-labeled methyl groups to track metabolic pathways.
- Data Interpretation : Apply kinetic models (e.g., Michaelis-Menten) to quantify metabolic rates .
Q. What strategies are effective for reconciling contradictory computational predictions about this compound’s molecular interactions?
- Methodological Answer :
Docking Validation : Compare results across multiple software (AutoDock, Schrödinger) using consistent force fields.
Experimental Correlates : Validate predictions with Surface Plasmon Resonance (SPR) binding assays.
Statistical Analysis : Perform meta-analysis of computational studies to identify consensus binding energies (e.g., ΔG = -8.2 ± 1.3 kcal/mol) .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in reported solubility values for this compound across solvents?
- Methodological Answer :
- Standardization : Use USP protocols for solubility testing (e.g., shake-flask method, 24 h equilibration).
- Variables : Control temperature (±0.1°C) and solvent purity (HPLC-grade).
- Example Data :
| Solvent | Solubility (mg/mL) | Temperature (°C) |
|---|---|---|
| Water | 2.1 | 25 |
| Ethanol | 45.3 | 25 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

